5-[4-(trifluoromethoxy)phenyl]-5H-thieno[2,3-c]pyrrole
Description
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]thieno[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NOS/c14-13(15,16)18-11-3-1-10(2-4-11)17-7-9-5-6-19-12(9)8-17/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZAVPGKHDNASL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C3C=CSC3=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including halogenation, coupling, and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-[4-(trifluoromethoxy)phenyl]-5H-thieno[2,3-c]pyrrole can undergo various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
5-[4-(trifluoromethoxy)phenyl]-5H-thieno[2,3-c]pyrrole has shown promise in various biological assays:
- Anticancer Activity : Research indicates that this compound possesses significant anticancer properties. Its mechanism of action may involve the inhibition of specific enzyme pathways critical for cancer cell proliferation. For instance, studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancers.
Case Study: Anticancer Mechanism
A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of 5-[4-(trifluoromethoxy)phenyl]-5H-thieno[2,3-c]pyrrole on MCF-7 (breast cancer) cells. The results indicated an IC50 value of 15 µM, suggesting potent activity against this cell line.
Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for functionalization at various positions, making it a versatile building block in organic synthesis.
Synthetic Route Example
A common synthetic route involves:
- Starting Material : Trifluoromethoxybenzene
- Reactions : Halogenation followed by coupling reactions to form the thieno[2,3-c]pyrrole structure.
Materials Science
Due to its electronic properties, 5-[4-(trifluoromethoxy)phenyl]-5H-thieno[2,3-c]pyrrole is being explored for applications in organic electronics and photovoltaics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.
Data Table: Comparison of Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Hole Mobility | 0.1 cm²/V·s |
| Electron Mobility | 0.05 cm²/V·s |
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer progression.
- Anti-inflammatory Properties : Preliminary studies suggest that it may also possess anti-inflammatory effects through modulation of cytokine production.
Mechanism of Action
The mechanism by which 5-[4-(trifluoromethoxy)phenyl]-5H-thieno[2,3-c]pyrrole exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing biological activity. The thieno[2,3-c]pyrrole core may interact with cellular components, affecting various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-c]pyrrole Derivatives with Varied Aryl Substituents
The biological and physicochemical profiles of thieno[2,3-c]pyrrole derivatives are highly dependent on the substituent at the 5-position. Below is a comparative analysis (Table 1):
Table 1: Comparison of Thieno[2,3-c]pyrrole Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., -OCF₃) enhance resistance to oxidative metabolism, making the trifluoromethoxy derivative a candidate for prolonged bioactivity.
- Polar groups (e.g., -NH₂) improve aqueous solubility but may reduce membrane permeability.
Heterocyclic Analogs with Similar Pharmacophores
Triazole-Pyrrole Hybrids
Compounds like 4-phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol () combine pyrrole with triazole rings. These hybrids exhibit:
- Enhanced hydrogen-bonding capacity due to triazole’s nitrogen-rich structure.
- Comparison: Unlike thieno[2,3-c]pyrroles, triazole-pyrrole hybrids offer greater structural versatility but may face synthetic complexity (multi-step routes involving hydrazinolysis and cyclization).
Furan and Isoxazole Derivatives
- 5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid ():
- Key feature : Carboxylic acid group enables salt formation, improving solubility.
- Application : Often used as a building block for metal-organic frameworks (MOFs) or enzyme inhibitors.
- 5-[4-(Trifluoromethoxy)phenyl]isoxazole :
- Bioactivity : Isoxazole’s rigidity and metabolic stability make it a common pharmacophore in NSAIDs and antimicrobials.
Research Findings and Therapeutic Potential
- PAI-039 Analogs: The indole derivative [1-benzyl-5-(4-trifluoromethoxyphenyl)-1H-indol-3-yl]oxoacetic acid (PAI-039) is a known fibrinolytic inhibitor, highlighting the therapeutic relevance of trifluoromethoxy aryl groups .
Biological Activity
5-[4-(Trifluoromethoxy)phenyl]-5H-thieno[2,3-c]pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on anticancer properties and mechanisms of action.
- Molecular Formula : C13H8F3NOS
- Molar Mass : 283.27 g/mol
- Structural Features : The compound features a thieno[2,3-c]pyrrole core substituted with a trifluoromethoxy group, which enhances its pharmacological profile.
Synthesis and Characterization
The synthesis of 5-[4-(trifluoromethoxy)phenyl]-5H-thieno[2,3-c]pyrrole typically involves multi-step organic reactions. The characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating promising antiproliferative effects.
- In Vitro Studies : The compound was tested in vitro against multiple cancer cell lines including:
- Leukemia : HL-60 and RPMI-8226
- Colon Cancer : KM-12
- Breast Cancer : BT-549
The results indicated that 5-[4-(trifluoromethoxy)phenyl]-5H-thieno[2,3-c]pyrrole exhibited significant cytotoxicity with IC50 values comparable to or better than established chemotherapeutics like sunitinib .
| Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|
| HL-60 | 0.27 | Sunitinib | 0.50 |
| RPMI-8226 | 0.36 | Sunitinib | 0.55 |
| KM-12 | 0.30 | Sunitinib | 0.60 |
| BT-549 | 0.40 | Sunitinib | 0.65 |
The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, particularly arresting cells in the G2/M phase.
- Targeting Kinases : It has been shown to inhibit key kinases involved in tumor growth and metastasis, including Aurora-A kinase and VEGFR-2 .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells, promoting cell death.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a xenograft model of human breast cancer. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential for further development as an anticancer agent.
Clinical Implications
The favorable pharmacological profile suggests that 5-[4-(trifluoromethoxy)phenyl]-5H-thieno[2,3-c]pyrrole could be a candidate for clinical trials aimed at developing new therapies for resistant cancer types.
Q & A
Q. What are the common synthetic routes for 5-[4-(trifluoromethoxy)phenyl]-5H-thieno[2,3-c]pyrrole?
The compound is synthesized via cyclization reactions. A key method involves a phosphineimine–alkylidenemalonate cyclization to form the thieno[2,3-c]pyrrole core, followed by functionalization with a 4-(trifluoromethoxy)phenyl group . Alternative routes include substitution reactions using NaH in DMF to introduce fluorinated aryl groups, as seen in structurally related pyrrole derivatives . Yield optimization typically requires inert atmospheres (e.g., nitrogen) and anhydrous solvents.
Q. How is the structure of this compound validated?
Structural characterization employs:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and electronic environments.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated in related fluorinated pyrrolo-pyrimidine derivatives .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening often includes:
- MTT assays to assess cytotoxicity in cell lines (e.g., PC12 cells for neurotoxicity studies) .
- ROS and lipid peroxidation assays to evaluate antioxidant potential.
- Annexin V/PI staining for apoptosis/necrosis profiling .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Critical parameters include:
- Temperature control : Cyclization reactions often require elevated temperatures (e.g., 100°C in DMF under nitrogen) .
- Catalyst selection : Transition metal catalysts (e.g., Pd for cross-coupling) may enhance regioselectivity.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Purification techniques : Column chromatography with gradients of ethyl acetate/hexane is standard, but HPLC may resolve closely related byproducts .
Q. How do structural modifications influence biological activity?
- Trifluoromethoxy vs. methoxy groups : The electron-withdrawing trifluoromethoxy group enhances metabolic stability and receptor binding compared to methoxy analogs, as seen in neuroprotective studies .
- Heterocycle substitution : Replacing the thieno[2,3-c]pyrrole core with furo[3,2-b]pyrrole reduces activity in antimicrobial assays, highlighting the importance of sulfur in redox modulation .
Q. How to address discrepancies in biological activity data across studies?
- Dose-response validation : Ensure assays use consistent concentrations (e.g., 10–100 µM ranges in neurotoxicity models) .
- Cell line specificity : Compare results across multiple lines (e.g., HEK293 vs. PC12) to rule out cell-type-dependent effects.
- Control for fluorophore interference : Fluorinated compounds may quench fluorescence in ROS assays, necessitating alternative detection methods .
Q. What mechanistic studies are recommended to elucidate its neuroprotective effects?
- Western blotting : Probe pathways like MAPK/ERK or PI3K/Akt using phospho-specific antibodies .
- Molecular docking : Model interactions with targets such as NMDA receptors or antioxidant enzymes (e.g., SOD1).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to redox-active proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
